molecular formula C22H19ClN6O4S B2851525 4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938882-29-2

4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2851525
CAS No.: 938882-29-2
M. Wt: 498.94
InChI Key: VNWDYVMJZNZTGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazonoyl halides . These are used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Chemical Reactions Analysis

Benzene, a component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Benzenesulfonamide derivatives have been synthesized and evaluated for their biological potential, including antimicrobial and antifungal activities. The structural elucidation of these compounds was achieved through spectroscopic methods, and their biological screening demonstrated moderate to good activities against Gram-negative and Gram-positive bacteria (Aziz‐ur‐Rehman et al., 2014). This indicates a potential application of benzenesulfonamide derivatives in developing new antimicrobial agents.

Anticancer Applications

Several benzenesulfonamide derivatives have shown promising anticancer activities. For instance, compounds with specific substitutions on the benzenesulfonamide moiety have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant potential as anticancer agents. These studies include structure-activity relationship analysis, highlighting the importance of specific structural features for anticancer activity (Gul et al., 2016).

Properties

IUPAC Name

4-[2-[(3-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-13-11-27-18-19(25-21(27)29(13)16-6-8-17(9-7-16)34(24,32)33)26(2)22(31)28(20(18)30)12-14-4-3-5-15(23)10-14/h3-11H,12H2,1-2H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWDYVMJZNZTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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